molecular formula C17H16N6O4 B2915637 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1020503-51-8

4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B2915637
CAS No.: 1020503-51-8
M. Wt: 368.353
InChI Key: OECVMTPUMYJCJF-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound that can be synthesized through various chemical reactions, including oxidative coupling and amination of sp(3) C-H bonds. This process has been explored for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting its utility in creating complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and bioactive molecules (Mohammed, Vishwakarma, & Bharate, 2015).

Anticancer Activity

Compounds related to this compound have been synthesized and evaluated for their anticancer activities. Some derivatives, particularly those involving the pyrazolo[3,4-d]pyrimidin-4-one scaffold, have demonstrated significant inhibitory activity against cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. These findings suggest potential therapeutic applications in oncology (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Neurological Research

In neurological research, derivatives of this compound have been explored as potential ligands for imaging studies, such as positron emission tomography (PET) ligands for metabotropic glutamate receptor subtype 1 (mGluR1). This application is crucial for understanding neurological disorders and developing new treatments (Yamasaki, Fujinaga, Yoshida, Kumata, Yui, Kawamura, Hatori, Fukumura, & Zhang, 2011).

Molecular Interactions

The molecular interactions and hydrogen bonding patterns of related compounds have been studied to understand their crystal structures, which can influence their biological activity and solubility. This information is vital for drug design and the development of pharmaceuticals (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Drug Discovery and Development

The compound and its derivatives have been part of the drug discovery process, contributing to the identification of new therapeutic agents. For example, in the development of functional antagonists for the apelin (APJ) receptor, related compounds have been identified as potent inhibitors in cell-based assays, showcasing the potential for cardiovascular or metabolic disease treatment (Maloney, Khan, Hedrick, Gosalia, Milewski, Li, Roth, Sergienko, Suyama, Sugarman, Nguyen, Mehta, Vasile, Su, Stonich, Nguyen, Zeng, Novo, Vicchiarelli, Diwan, Chung, & Smith, 2012).

Properties

IUPAC Name

4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-9-4-5-12(8-13(9)23(26)27)16(25)19-14-6-11(3)21-22(14)17-18-10(2)7-15(24)20-17/h4-8H,1-3H3,(H,19,25)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECVMTPUMYJCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.